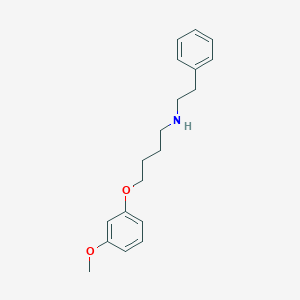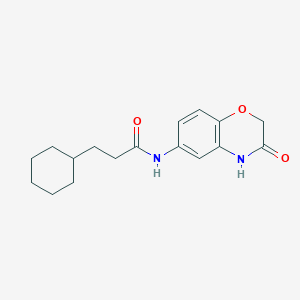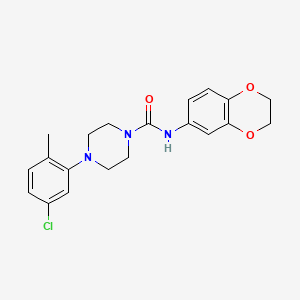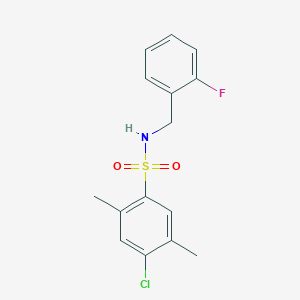
4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine
描述
4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine, also known as MPPEB, is a chemical compound that belongs to the class of phenethylamines. It is a research chemical that has been studied for its potential use in the field of neuroscience.
作用机制
4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine is thought to exert its effects on the central nervous system by binding to and activating the serotonin 5-HT2A receptor and the dopamine D2 receptor. This activation leads to an increase in the release of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine has been shown to have both biochemical and physiological effects on the central nervous system. It has been shown to increase the release of serotonin and dopamine, which are both involved in the regulation of mood and behavior. It has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex and the striatum.
实验室实验的优点和局限性
One advantage of using 4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine in lab experiments is its selectivity for the serotonin 5-HT2A receptor and the dopamine D2 receptor, which allows for more specific studies of these receptors. However, one limitation of using 4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine is its potential for off-target effects, which may complicate the interpretation of results.
未来方向
1. Further studies on the effects of 4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine on other neurotransmitter systems, such as the glutamate and GABA systems.
2. Investigation of the potential therapeutic applications of 4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine, such as in the treatment of mood disorders.
3. Development of more selective and potent analogs of 4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine for use in lab experiments and potential therapeutic applications.
4. Exploration of the potential use of 4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine in combination with other drugs or therapies for enhanced effects.
科学研究应用
4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine has been studied for its potential use in the field of neuroscience, specifically for its effects on the central nervous system. It has been shown to have affinity for the serotonin 5-HT2A receptor and the dopamine D2 receptor, which are both involved in the regulation of mood and behavior.
属性
IUPAC Name |
4-(3-methoxyphenoxy)-N-(2-phenylethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-21-18-10-7-11-19(16-18)22-15-6-5-13-20-14-12-17-8-3-2-4-9-17/h2-4,7-11,16,20H,5-6,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUQOQWPCWDKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCNCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4650987.png)
![2-(2-fluorophenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4650996.png)

![N-(3-bromophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4651010.png)


![5-(5-ethyl-2-thienyl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4651029.png)
![N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4651037.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4651046.png)
![N-(3-methoxyphenyl)-2-[(4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4651048.png)
![4-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4651058.png)
![ethyl [3-(1,3-benzodioxol-5-yl)-4-methyl-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B4651071.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4651075.png)
